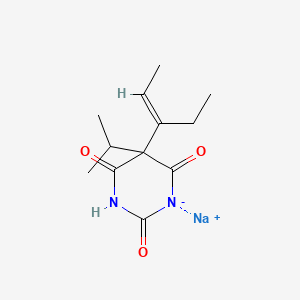
5-(1-Ethyl-1-propenyl)-5-isopropylbarbituric acid, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Ethyl-1-propenyl)-5-isopropylbarbituric acid, sodium salt is a barbiturate derivative. Barbiturates are a class of drugs that act as central nervous system depressants and are used for various medical purposes, including anesthesia and treatment of certain types of epilepsy. This particular compound is a sodium salt form, which enhances its solubility in water, making it easier to administer in a clinical setting.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethyl-1-propenyl)-5-isopropylbarbituric acid, sodium salt typically involves the following steps:
Formation of the Barbituric Acid Core: This is achieved by reacting urea with malonic acid derivatives under acidic conditions.
Alkylation: The barbituric acid core is then alkylated using 1-ethyl-1-propenyl and isopropyl groups. This step often requires the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the barbituric acid, making it more nucleophilic.
Conversion to Sodium Salt: The final step involves converting the alkylated barbituric acid to its sodium salt form by reacting it with sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the synthesis process by providing better control over reaction times and temperatures.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the ethyl and isopropyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the carbonyl groups in the barbituric acid core to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium ion can be replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong nucleophile and a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of new cationic salts.
科学的研究の応用
5-(1-Ethyl-1-propenyl)-5-isopropylbarbituric acid, sodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme inhibition and protein binding.
Medicine: Investigated for its potential use as an anesthetic and anticonvulsant.
Industry: Utilized in the manufacture of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
作用機序
The compound exerts its effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of synaptic transmission.
類似化合物との比較
Similar Compounds
Phenobarbital: Another barbiturate used as an anticonvulsant.
Thiopental: A barbiturate used for induction of anesthesia.
Secobarbital: Used for short-term treatment of insomnia.
Uniqueness
5-(1-Ethyl-1-propenyl)-5-isopropylbarbituric acid, sodium salt is unique due to its specific alkyl groups, which may confer distinct pharmacokinetic properties, such as solubility and metabolic stability, compared to other barbiturates.
特性
CAS番号 |
64038-26-2 |
|---|---|
分子式 |
C12H17N2NaO3 |
分子量 |
260.26 g/mol |
IUPAC名 |
sodium;5-[(E)-pent-2-en-3-yl]-5-propan-2-ylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C12H18N2O3.Na/c1-5-8(6-2)12(7(3)4)9(15)13-11(17)14-10(12)16;/h5,7H,6H2,1-4H3,(H2,13,14,15,16,17);/q;+1/p-1/b8-5+; |
InChIキー |
KSHSMIOEKZNPPQ-HAAWTFQLSA-M |
異性体SMILES |
CC/C(=C\C)/C1(C(=O)NC(=O)[N-]C1=O)C(C)C.[Na+] |
正規SMILES |
CCC(=CC)C1(C(=O)NC(=O)[N-]C1=O)C(C)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dimethyl-7-nitrobenzo[H]quinoline](/img/structure/B14506869.png)
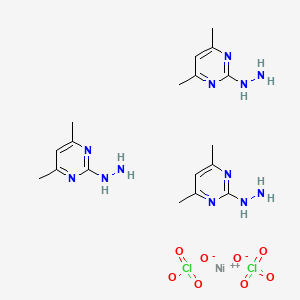
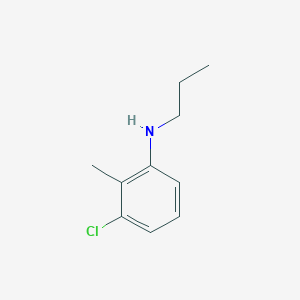


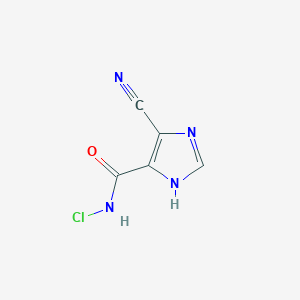
![2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid](/img/structure/B14506909.png)
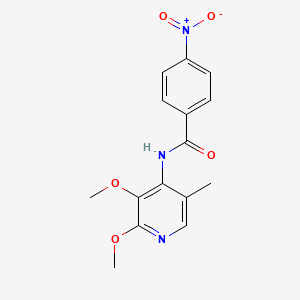
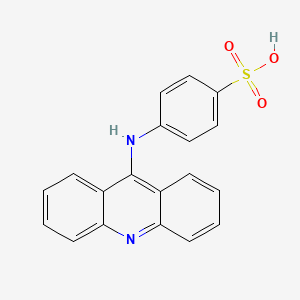

![8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole](/img/structure/B14506928.png)
![1-(3-Methoxy-2-oxabicyclo[3.2.0]heptan-6-yl)oct-1-en-3-ol](/img/structure/B14506929.png)

![3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14506950.png)
